7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Brand Name: Vulcanchem
CAS No.: 689228-37-3
VCID: VC7607946
InChI: InChI=1S/C16H21N3O3S/c1-3-18(4-2)6-5-7-19-15(20)11-8-13-14(22-10-21-13)9-12(11)17-16(19)23/h8-9H,3-7,10H2,1-2H3,(H,17,23)
SMILES: CCN(CC)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.42

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

CAS No.: 689228-37-3

Cat. No.: VC7607946

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.42

* For research use only. Not for human or veterinary use.

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one - 689228-37-3

Specification

CAS No. 689228-37-3
Molecular Formula C16H21N3O3S
Molecular Weight 335.42
IUPAC Name 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Standard InChI InChI=1S/C16H21N3O3S/c1-3-18(4-2)6-5-7-19-15(20)11-8-13-14(22-10-21-13)9-12(11)17-16(19)23/h8-9H,3-7,10H2,1-2H3,(H,17,23)
Standard InChI Key LLHJKQGRPATCQX-UHFFFAOYSA-N
SMILES CCN(CC)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

Introduction

The compound 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule belonging to the quinazolinone class, which is known for its diverse biological activities. This compound features a unique molecular structure, incorporating a sulfanylidene group and a diethylamino propyl chain, which may contribute to its potential therapeutic applications.

Synthesis

The synthesis of such quinazolinone derivatives typically involves multi-step reactions, including condensation and cyclization processes. Common solvents used in these reactions are dichloromethane or dimethylformamide, with purification often achieved through column chromatography.

Biological Activities

Quinazolinone derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a sulfanylidene group and a diethylamino propyl chain may enhance these activities by facilitating interactions with biological targets.

Research Findings

While specific research findings on 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-8-one are not available, related quinazolinone compounds have shown promising results in various biological assays. For instance, quinazolinone derivatives have been studied for their potential as COX-2 inhibitors and anticancer agents .

Data Tables

Given the lack of specific data on this compound, a general overview of quinazolinone derivatives' biological activities can be summarized as follows:

Compound TypeBiological ActivityExample Compounds
QuinazolinoneAntimicrobialVarious derivatives with electron withdrawing groups
QuinazolinoneAnticancerQuinoxalinone and quinazolinone Schiff’s bases
QuinazolinoneAnti-inflammatoryCOX-2 inhibitors

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